molecular formula C13H17N5O2 B237801 N-(2-ethyl-2H-tetrazol-5-yl)-3-(propan-2-yloxy)benzamide

N-(2-ethyl-2H-tetrazol-5-yl)-3-(propan-2-yloxy)benzamide

Cat. No. B237801
M. Wt: 275.31 g/mol
InChI Key: GLIBSSWJFHSAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-3-(propan-2-yloxy)benzamide, commonly known as ETB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a tetrazole derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of ETB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as DNA gyrase and topoisomerase II, which are essential for bacterial and cancer cell growth. It may also act by modulating the activity of certain signaling pathways, such as the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
ETB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the growth of cancer cells, such as breast cancer cells and lung cancer cells. Additionally, ETB has been shown to have anti-inflammatory effects, reducing the production of certain inflammatory cytokines. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

ETB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to using ETB in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for research on ETB. One direction is to further investigate its potential applications in organic synthesis. Another direction is to investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of ETB involves several steps. The first step is the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-ethyl-1,3-propanediol to form the amide intermediate. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. Finally, the product is purified by recrystallization to obtain pure ETB.

Scientific Research Applications

ETB has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease. Additionally, ETB has been studied for its potential applications in organic synthesis.

properties

Product Name

N-(2-ethyl-2H-tetrazol-5-yl)-3-(propan-2-yloxy)benzamide

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-3-propan-2-yloxybenzamide

InChI

InChI=1S/C13H17N5O2/c1-4-18-16-13(15-17-18)14-12(19)10-6-5-7-11(8-10)20-9(2)3/h5-9H,4H2,1-3H3,(H,14,16,19)

InChI Key

GLIBSSWJFHSAMX-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OC(C)C

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OC(C)C

Origin of Product

United States

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